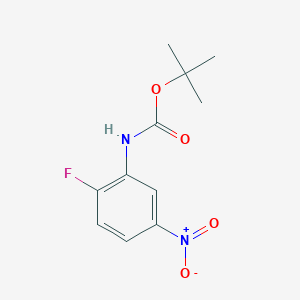

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate is a chemical compound with the formula C11H13FN2O4 . It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid .

Synthesis Analysis

The synthesis of Tert-butyl (2-fluoro-5-nitrophenyl)carbamate involves the reaction of 2-fluoro-5-nitroaniline with Boc2O and DMAP in tetrahydrofuran (THF). The reaction mixture is refluxed overnight under N2, then cooled to room temperature and concentrated in vacuo .Molecular Structure Analysis

The molecular structure of Tert-butyl (2-fluoro-5-nitrophenyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 2-fluoro-5-nitrophenyl group . The molecular weight of the compound is 256.23 .科学的研究の応用

Intermediate in the Synthesis of Biologically Active Compounds

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate is a key intermediate in synthesizing various biologically active compounds. For instance, a study demonstrated its use in synthesizing omisertinib (AZD9291), an important drug for treating specific cancer types. The study established a rapid synthetic method, achieving a total yield of 81% through acylation, nucleophilic substitution, and reduction steps (Zhao, Guo, Lan, & Xu, 2017).

Magnetic Susceptibility in Diamagnetic Polymers

Research has explored the use of tert-butyl (2-fluoro-5-nitrophenyl)carbamate derivatives in synthesizing new biradicals that exhibited unique magnetic properties. These biradicals, synthesized from biphenyl-3,5-diyl bis(tert-butyl nitroxides) carrying methyl and fluoro groups, demonstrated diamagnetism at and below room temperature. Their magnetic susceptibility changed significantly upon heating, indicating potential applications in materials science (Yoshitake, Kudo, & Ishida, 2016).

Chemoselective Nitration in Organic Synthesis

The compound has also been used in organic synthesis, particularly in the chemoselective nitration of phenols. Tert-butyl nitrite, a derivative, was identified as a safe and chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates. This method is compatible with complex molecules like tyrosine-containing peptides, highlighting its versatility in synthetic chemistry (Koley, Colón, & Savinov, 2009).

In Pharmaceutical Synthesis

In the pharmaceutical industry, derivatives of tert-butyl (2-fluoro-5-nitrophenyl)carbamate have been utilized in synthesizing drugs like idelalisib. The study outlined a novel synthetic route with improved yield and reduced side reactions, showcasing the compound's importance in creating effective therapeutic agents (Liu, Huang, Chang, Liu, Jiang, & Zhu, 2016).

Application in Halogen Bonding and Crystal Engineering

The compound's derivatives have been studied for their role in halogen bonding and crystal engineering. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart showed potential in constructing bifurcated hydrogen and halogen bonds, an area of significance in molecular design and crystallography (Baillargeon et al., 2017).

In Nuclear Medicine and Imaging

Furthermore, tert-butyl (2-fluoro-5-nitrophenyl)carbamate derivatives have been investigated in nuclear medicine, particularly in synthesizing radiolabeled compounds for tumor hypoxia detection. Studies have shown promising results in the stability and effectiveness of these compounds, indicating their potential in advanced medical imaging techniques (Joyard, Azzouz, Bischoff, Papamicaël, Labar, Bol, Bol, Vera, Grégoire, Levacher, & Bohn, 2013).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-(2-fluoro-5-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGQPDAEUBUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)

![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2718894.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)

![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718903.png)